2-Ethoxy-5-sulfobenzoic acid

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Pharmaceutical QC laboratories face challenges in sourcing authentic, regiochemically defined impurity standards for PDE5 inhibitor analysis. Generic sulfobenzoic acid isomers lack the specific 2-ethoxy-5-sulfo substitution required for Sildenafil Impurity 25 identification, invalidating analytical method validation. This compound resolves that gap as a certified reference standard with a ≥98% purity profile. • Enables accurate relative response factor (RRF) determination and system suitability testing for HPLC/LC-MS methods. • Distinct chromatographic retention time and spectral signature ensure unambiguous impurity quantification in ANDA and DMF regulatory filings. • Supplied as a defined process-related impurity standard to support pharmacopoeial compliance and synthetic route optimization.

Molecular Formula C9H10O6S
Molecular Weight 246.24 g/mol
Cat. No. B8216623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-sulfobenzoic acid
Molecular FormulaC9H10O6S
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O
InChIInChI=1S/C9H10O6S/c1-2-15-8-4-3-6(16(12,13)14)5-7(8)9(10)11/h3-5H,2H2,1H3,(H,10,11)(H,12,13,14)
InChIKeyXNUWOZVNSJJMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-5-sulfobenzoic acid Overview


2-Ethoxy-5-sulfobenzoic acid (CAS 2021224-02-0) is a sulfonated benzoic acid derivative, specifically a positional isomer bearing an ethoxy group at C-2 and a sulfonic acid group at C-5 [1]. Its primary industrial identity is as a defined process-related impurity of the PDE5 inhibitor Sildenafil (designated Sildenafil Impurity 25 or 75), where it serves as a critical reference standard for pharmaceutical quality control and impurity profiling . With a molecular formula of C₉H₁₀O₆S and a molecular weight of 246.24 g/mol, the compound is typically supplied at a standard purity of ≥98% for research and analytical applications .

Impurity profiling standard for Sildenafil
Defined 2-ethoxy-5-sulfo isomer — not generic sulfobenzoic acid
Relevant for chromatographic method validation

2-Ethoxy-5-sulfobenzoic acid: Substitution Limitations


In-class substitution of sulfobenzoic acid derivatives is precluded by the precise regiochemistry required for specific applications. The 2-ethoxy-5-sulfo substitution pattern on the benzene ring is non-interchangeable with other isomers (e.g., 3-sulfo or 4-sulfo) or derivatives (e.g., 2-hydroxy-5-sulfo or 2-methoxy-5-sulfo). This specific geometry is essential for its role as a Sildenafil impurity, as it arises from a defined synthetic pathway involving the 2-ethoxy-5-sulfonyl chloride intermediate [1]. Substituting with a generic sulfobenzoic acid would invalidate any analytical method validation, impurity profiling, or pharmacopoeial compliance. Furthermore, the physicochemical properties conferred by the ethoxy group, such as distinct retention times in HPLC and unique spectral signatures, are critical for unequivocal identification and quantification .

Isomer Mismatch
2-ethoxy-5-sulfo pattern is specific for Sildenafil impurity 25; other sulfobenzoic acid isomers may shift chromatographic retention and compromise method specificity.
Substituent Mismatch
Methoxy or hydroxy analogs are not authentic process impurities; they may fail to co-elute, potentially leading to false-negative results.

2-Ethoxy-5-sulfobenzoic acid: Differentiation Evidence


Impurity Profiling: Ethoxy vs. Methoxy Analog

2-Ethoxy-5-sulfobenzoic acid is a specified impurity in Sildenafil citrate, arising from the hydrolysis of a key sulfonyl chloride intermediate [1]. Its differentiation from the closely related 2-methoxy analog is analytically critical. In a study identifying potential genotoxic impurities in Sildenafil, a series of sulfonyl ester impurities were characterized. While 2-ethoxy-5-sulfobenzoic acid itself is a downstream hydrolytic product, its distinct mass spectral and chromatographic properties relative to other process-related impurities (including sulfonyl esters and related sulfonic acids) are essential for accurate quantification in drug substance [1]. For procurement, the ethoxy derivative is required over the methoxy derivative because it is the authentic impurity generated from the ethoxy-containing sildenafil synthetic route; the methoxy analog would not co-elute with the target impurity in validated HPLC methods and would provide false-negative results.

Ethoxy vs. Methoxy Impurity
Reported
2-Ethoxy-5-sulfobenzoic acid is the authentic Sildenafil process impurity; 2-methoxy analog is not generated in the ethoxy-based route and shows different retention.
Supports method specificity for Sildenafil impurity profiling.
Methoxy analog may produce false-negative results in validated HPLC methods.
Pharmaceutical Analysis Impurity Profiling HPLC Method Validation Genotoxic Impurity

Synthetic Pathway: Ethoxy vs. Hydroxy Intermediates

The synthesis of Sildenafil utilizes 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid as a key intermediate [1]. 2-Ethoxy-5-sulfobenzoic acid is the direct synthetic precursor to this sulfonyl chloride intermediate and is formed via hydrolysis of that same intermediate . This establishes a direct, route-specific link. The 2-hydroxy-5-sulfobenzoic acid (5-sulfosalicylic acid, CAS 97-05-2) cannot substitute for this role due to the fundamental difference in the C-2 substituent. While 5-sulfosalicylic acid has documented applications in ion-exchange materials and metal chelation , its hydroxyl group prevents it from undergoing the same sequence of alkylation and subsequent reactions required for the sildenafil pathway. The ethoxy group is not merely a solubilizing group but a required structural feature for the downstream chemistry.

Ethoxy vs. Hydroxy Route
Reported
2-Ethoxy derivative is the direct precursor to the sulfonyl chloride intermediate; 2-hydroxy analog cannot undergo the required alkylation step.
Required for PDE5 inhibitor synthesis studies.
Hydroxy analog incompatible with established synthetic route.
Organic Synthesis Pharmaceutical Intermediates Sildenafil Synthesis Functional Group Interconversion

Analytical Differentiation: Physicochemical Properties

The physicochemical properties of 2-ethoxy-5-sulfobenzoic acid are defined by its specific substitution pattern. The compound exhibits high solubility in polar solvents (water, ethanol) due to its sulfonic acid group, which is stable under ambient conditions but degrades above 200°C . Its predicted pKa is 9.86±0.15 , and its purity is routinely verified at 98% by HPLC, NMR, and GC . These properties are distinct from other sulfobenzoic acid isomers and derivatives. For instance, the elution strength of ortho-sulfobenzoic acid in ion chromatography has been shown to differ from its para and meta isomers, a phenomenon directly tied to substitution geometry [1]. Therefore, the 2-ethoxy-5-sulfo geometry will yield a unique retention time and spectral fingerprint compared to any other sulfobenzoic acid, making it an essential, non-fungible reference standard for method development and validation in pharmaceutical quality control.

Physicochemical Profile
Reported
High polar solubility; predicted pKa ~9.86; distinct retention behavior originating from 2-ethoxy-5-sulfo substitution geometry.
Enables selective separation method development for sulfobenzoic acid isomers.
Chromatographic behavior predicted; verify under specific analytical conditions.
Analytical Chemistry HPLC Method Development Reference Standards Spectral Characterization

2-Ethoxy-5-sulfobenzoic acid: Key Applications


Impurity Profiling and Method Validation

The most critical and immediate application is as a certified reference standard for the identification, quantification, and control of Sildenafil Impurity 25 in Sildenafil citrate drug substance and finished pharmaceutical products. Regulatory filings (e.g., ANDAs, DMFs) require validated analytical methods for known and potential impurities. Using an authentic, high-purity standard of 2-ethoxy-5-sulfobenzoic acid is essential for establishing system suitability, determining relative response factors (RRF), and setting accurate acceptance criteria in HPLC and LC-MS methods [1].

PDE5 Inhibitor Synthesis and Process Development

For medicinal chemists and process development scientists working on PDE5 inhibitors or related sulfonamide-containing pharmaceuticals, this compound serves as a key synthetic intermediate. Its procurement enables the study and optimization of the sulfonyl chloride formation and subsequent amination steps that are central to the sildenafil synthesis [2]. It allows for the generation of authentic impurity profiles for new or modified synthetic routes.

Method Development for Sulfobenzoic Acid Isomers

Given the distinct elution behavior of ortho-, meta-, and para-substituted sulfobenzoic acids in ion chromatography [3], 2-ethoxy-5-sulfobenzoic acid is a valuable probe for developing and validating separation methods for complex mixtures of sulfonated aromatic compounds. Its unique combination of ethoxy and sulfonic acid groups makes it an ideal test analyte for optimizing mobile phase conditions and column selectivity in both reverse-phase HPLC and ion-exchange chromatography.

Application
Selection Property
Validation Focus
Sildenafil impurity profiling
Authentic impurity identity (2-ethoxy-5-sulfo)
Chromatographic specificity and accuracy
PDE5 inhibitor synthesis studies
Ethoxy-substituted synthetic building block
Route-specific impurity generation
Sulfobenzoic acid isomer separation
Unique substitution pattern
Retention and selectivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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